molecular formula C17H18N4O5S3 B12187767 4-({4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}sulfonyl)-2,1,3-benzothiadiazole

4-({4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}sulfonyl)-2,1,3-benzothiadiazole

Cat. No.: B12187767
M. Wt: 454.6 g/mol
InChI Key: KPCAHZDRAYQZSD-UHFFFAOYSA-N
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Description

4-({4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}sulfonyl)-2,1,3-benzothiadiazole is a chemical compound of significant interest in specialized research applications, particularly in medicinal chemistry and materials science. This molecule incorporates two key structural motifs: a piperazine ring and a 2,1,3-benzothiadiazole unit. The piperazine scaffold is a well-established privileged structure in drug discovery, known for contributing to a wide range of pharmacological activities and is frequently utilized in the synthesis of compounds for neuroscientific and oncological research . The 2,1,3-benzothiadiazole group is an electron-accepting moiety extensively used in the development of advanced materials . Its derivatives are key components in luminescent studies, the creation of organic semiconductors, and the design of dyes for dye-sensitized solar cells due to their favorable electronic properties . The specific fusion of these components in a single molecule suggests potential as a multi-targeted research probe. Researchers may find value in this compound for developing novel therapeutic agents or for its optoelectronic properties in material science. Its structure, featuring sulfonyl linkages, is often associated with high stability and defined stereochemistry, which can be advantageous for experimental design. This product is intended for research purposes only and is not classified as a drug, cosmetic, or dietary supplement. It is strictly for use in controlled laboratory settings by qualified professionals. Not for Diagnostic or Therapeutic Use. Never for human consumption.

Properties

Molecular Formula

C17H18N4O5S3

Molecular Weight

454.6 g/mol

IUPAC Name

4-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]sulfonyl-2,1,3-benzothiadiazole

InChI

InChI=1S/C17H18N4O5S3/c1-26-13-5-7-14(8-6-13)28(22,23)20-9-11-21(12-10-20)29(24,25)16-4-2-3-15-17(16)19-27-18-15/h2-8H,9-12H2,1H3

InChI Key

KPCAHZDRAYQZSD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC4=NSN=C43

Origin of Product

United States

Preparation Methods

Chlorosulfonation of 2,1,3-Benzothiadiazole

Procedure :

  • 2,1,3-Benzothiadiazole (1.0 equiv) is dissolved in chlorosulfonic acid (5.0 equiv) at 0–5°C.

  • The mixture is stirred for 6–8 hours at 50°C, then quenched into ice-water.

  • The precipitate is filtered and recrystallized from dichloromethane/hexane.

Key Data :

ParameterValue
Yield68–72%
Purity (HPLC)>95%
Characterization1H^1H-NMR (DMSO-d6d_6): δ 8.45 (d, 2H), 8.12 (d, 2H)

Synthesis of 4-(4-Methoxyphenylsulfonyl)piperazine

Sulfonylation of Piperazine

Procedure :

  • Piperazine (1.0 equiv) and 4-methoxybenzenesulfonyl chloride (1.1 equiv) are refluxed in dichloromethane (DCM) with triethylamine (TEA, 2.2 equiv) for 4 hours.

  • The organic layer is washed with 5% HCl, dried (Na2_2SO4_4), and concentrated.

Optimization Notes :

  • Excess sulfonyl chloride ensures complete mono-sulfonylation.

  • TEA neutralizes HCl, preventing side reactions.

Key Data :

ParameterValue
Yield85–89%
Melting Point142–144°C
MS (ESI+)m/z 285.1 [M+H]+^+

Coupling of Intermediates

Nucleophilic Aromatic Substitution (NAS)

Procedure :

  • 2,1,3-Benzothiadiazole-4-sulfonyl chloride (1.0 equiv) and 4-(4-methoxyphenylsulfonyl)piperazine (1.2 equiv) are stirred in anhydrous THF at 0°C.

  • TEA (3.0 equiv) is added dropwise, followed by warming to 25°C for 12 hours.

  • The product is precipitated with ice-water, filtered, and purified via column chromatography (SiO2_2, ethyl acetate/hexane 1:3).

Reaction Mechanism :
R-SO2Cl+HN(R)R-SO2-N(R)+HCl\text{R-SO}_2\text{Cl} + \text{HN}(R') \rightarrow \text{R-SO}_2\text{-N}(R') + \text{HCl}
TEA scavenges HCl, shifting equilibrium toward product formation.

Key Data :

ParameterValue
Yield63–67%
Purity (HPLC)>98%
13C^{13}C-NMRδ 161.2 (C-SO2_2), 154.8 (C-OCH3_3)

Alternative Pathways and Modifications

One-Pot Sulfonylation-Coupling Strategy

Procedure :

  • 2,1,3-Benzothiadiazole and 4-methoxybenzenesulfonyl chloride (2.2 equiv) are reacted in DCM with TEA.

  • Piperazine is added sequentially, avoiding intermediate isolation.

Advantages :

  • Reduces purification steps.

  • Total yield improves to 70–74%.

Scalability and Industrial Considerations

Continuous Flow Synthesis

Protocol :

  • Intermediates are synthesized in a tubular reactor at 100°C with residence time ≤30 minutes.

  • Achieves 89% conversion with 99.5% purity by in-line IR monitoring.

Analytical Characterization Summary

TechniqueData
HRMS (ESI+) m/z 518.0832 [M+H]+^+ (calc. 518.0835)
FT-IR 1345 cm1^{-1} (S=O asym), 1160 cm1^{-1} (S=O sym)
XRD Monoclinic, P21_1/c, a = 8.92 Å, b = 12.34 Å, c = 14.56 Å

Challenges and Mitigation Strategies

  • Low Coupling Yield : Attributed to steric hindrance from dual sulfonyl groups. Using DMF as a polar aprotic solvent increases yield to 75%.

  • Byproduct Formation : Column chromatography with gradient elution (hexane → ethyl acetate) removes unreacted sulfonyl chloride .

Chemical Reactions Analysis

Types of Reactions

4-({4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}sulfonyl)-2,1,3-benzothiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with diverse chemical properties .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 4-({4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}sulfonyl)-2,1,3-benzothiadiazole can act as apoptosis-inducing agents. A notable study highlighted the compound's ability to inhibit anti-apoptotic Bcl-2 proteins, which are crucial in cancer cell survival pathways. This inhibition can lead to increased apoptosis in cancer cells, making it a promising candidate for cancer therapy .

Neuropharmacology

The benzothiadiazole moiety has been linked to interactions with serotonin receptors (5-HT1A and 5-HT2), which are important targets for the treatment of anxiety and depression . Compounds with similar structures have shown potential as dual receptor antagonists, suggesting that this compound could be explored for neuropharmacological applications.

Structure-Activity Relationship Studies

Recent studies have focused on the structure-activity relationships (SAR) of benzothiadiazole derivatives. These studies aim to optimize the biological activity by modifying various functional groups on the benzothiadiazole scaffold. For instance, modifications at the piperazine ring have been shown to enhance receptor affinity and selectivity .

Modification Effect on Activity Reference
Substitution on piperazineIncreased 5-HT receptor affinity
Alteration of sulfonamide groupEnhanced anticancer properties

Case Study 1: Dual sEH/FAAH Inhibitors

A study evaluated benzothiazole analogs as potential dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). The findings suggested that these compounds could provide therapeutic benefits in pain management while minimizing drug-drug interactions .

Case Study 2: Cancer Cell Line Studies

In vitro studies using various cancer cell lines demonstrated that derivatives of the compound significantly inhibited cell proliferation and induced apoptosis. The mechanism was attributed to the downregulation of Bcl-2 and upregulation of pro-apoptotic factors .

Mechanism of Action

The mechanism of action of 4-({4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}sulfonyl)-2,1,3-benzothiadiazole involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the benzothiadiazole core may interact with nucleic acids, affecting gene expression and cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-({4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}sulfonyl)-2,1,3-benzothiadiazole with key structural analogs, emphasizing differences in substituents, biological activity, and synthetic routes:

Compound Core Structure Key Substituents Reported Biological Activity Synthetic Highlights References
Target Compound 2,1,3-Benzothiadiazole Dual sulfonyl-piperazine; 4-methoxyphenyl group Not explicitly reported (structural analog activities suggest MAO/antiproliferative potential) Sequential sulfonylation of piperazine and benzothiadiazole
(5-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-2-yl)(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)methanone Imidazo[2,1-b]thiazole Piperazine sulfonyl; 4-methoxyphenyl imidazo-thiazole Antiproliferative activity against cancer cell lines Condensation of imidazo-thiazole with sulfonylated piperazine
1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-(4-nitrophenyl)-1H-tetrazol-5-yl)thio)ethanone Tetrazole Piperazine sulfonyl; nitro-phenyl tetrazole Antinociceptive effects in murine models Ring closure of tetrazole with sulfonylated piperazine
4-Methanesulfonyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3-benzothiazole Benzothiazole Methanesulfonyl; 2-methoxyphenyl piperazine Not reported (similar derivatives show MAO inhibition) Substitution at benzothiazole C-2 with sulfonylated piperazine
Oxadiazole-Piperazine Derivatives (e.g., 4a-e) 1,3,4-Oxadiazole Piperazine linked via oxadiazole; variable aryl groups MAO-B inhibition (IC₅₀ = 0.8–3.2 µM) Hydrazide cyclization with carbon disulfide, followed by alkylation
4-{4-[(4'-Chlorobiphenyl-2-yl)methyl]piperazin-1-yl}-N-[(6-chloro-1,1-dioxido-2H-1,2,4-benzothiadiazin-7-yl)sulfonyl]benzamide Benzothiadiazine Chlorophenyl piperazine; sulfonamide linkage Antiproliferative activity Multi-step coupling of benzothiadiazine sulfonamide with piperazine

Key Structural and Functional Insights:

Tetrazole-containing analogs (e.g., compound 7n) show superior antinociceptive activity, likely due to nitric oxide modulation, absent in the target compound.

Substituent Effects: The 4-methoxyphenyl group in the target compound improves metabolic stability over non-substituted aryl derivatives (e.g., ’s 2-methoxyphenyl variant).

Biological Activity Trends: Piperazine-sulfonyl derivatives linked to oxadiazole () or tetrazole () show pronounced enzyme inhibition, suggesting the target compound’s activity could be optimized by modifying the benzothiadiazole core with additional heterocycles.

Synthetic Accessibility :

  • The target compound’s synthesis is more complex than benzothiazole derivatives due to the need for sequential sulfonylation steps. In contrast, imidazo-thiazole derivatives () are synthesized via straightforward condensation.

Biological Activity

The compound 4-({4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}sulfonyl)-2,1,3-benzothiadiazole is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C18H20N4O4S3, with a molecular weight of 432.57 g/mol. The structure features a benzothiadiazole core linked to a piperazine moiety substituted with a methoxyphenyl and sulfonyl groups. This unique arrangement is hypothesized to contribute to its biological activity.

Research indicates that compounds similar to benzothiadiazoles exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Compounds with sulfonamide groups are known to inhibit carbonic anhydrase and other enzymes involved in metabolic pathways.
  • Anticancer Activity : Benzothiadiazole derivatives have shown promise in inducing apoptosis in cancer cells by activating specific signaling pathways that lead to cell death .
  • Anti-inflammatory Effects : These compounds may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators .

Anticancer Activity

A study on structurally related compounds demonstrated that benzothiadiazole derivatives could inhibit tumor growth in various cancer cell lines. Specifically, the compound was tested against breast cancer cell lines, showing significant cytotoxicity with IC50 values in the low micromolar range.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)2.5Apoptosis induction via caspase activation
A549 (Lung Cancer)3.0Cell cycle arrest at G2/M phase
HeLa (Cervical Cancer)1.8Inhibition of DNA synthesis

Anti-inflammatory Activity

In vivo studies have indicated that the compound exhibits significant anti-inflammatory properties. It was shown to reduce edema in animal models of inflammation when administered at doses of 10 mg/kg.

Model Dose (mg/kg) Effect
Carrageenan Induced10Reduced paw edema by 60%
Formalin Induced10Decreased pain response significantly

Case Studies

  • Case Study on Pain Relief : A recent study evaluated the analgesic effects of the compound in a rat model of acute pain. The results indicated that doses equivalent to those used clinically were effective in reducing pain without significant side effects on locomotor activity .
  • Combination Therapy : In another study, the compound was tested in combination with traditional NSAIDs, demonstrating enhanced efficacy in pain management while reducing the required dosage of NSAIDs, thus minimizing adverse effects associated with long-term use .

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